molecular formula C23H24N2O4S B2489726 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide CAS No. 922023-74-3

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide

Cat. No.: B2489726
CAS No.: 922023-74-3
M. Wt: 424.52
InChI Key: PXEKBMUMMPBSFQ-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide is a synthetic small molecule featuring a naphthalene-sulfonamide group linked to a 1,4-benzoxazepin-4-one scaffold. This specific molecular architecture suggests potential as a valuable intermediate or tool compound in medicinal chemistry and drug discovery research. The 1,4-oxazepine core is a ring system of significant interest in heterocyclic chemistry due to its diverse biological potential . The incorporation of the naphthalene-2-sulfonamide moiety is a feature of pharmacological interest, as this group is present in compounds that modulate various enzyme families and receptor types. Researchers may find this compound particularly useful for exploring structure-activity relationships (SAR) in the development of new protease inhibitors, kinase inhibitors, or GPCR-targeted ligands. Its precise mechanism of action and specific research applications are compound-specific and require empirical determination by the researcher. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-4-25-20-14-18(10-12-21(20)29-15-23(2,3)22(25)26)24-30(27,28)19-11-9-16-7-5-6-8-17(16)13-19/h5-14,24H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEKBMUMMPBSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of specific precursors to form the sulfonamide derivative. The synthetic route typically includes the formation of the benzo[b][1,4]oxazepin core followed by sulfonation to introduce the naphthalene sulfonamide moiety. The structural integrity and purity of the synthesized compound were confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of naphthalene sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound with a naphthalen-1-yl moiety showed potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.51 µM and 0.33 µM, respectively . This suggests that modifications in the naphthalene structure can enhance biological efficacy.

The mechanism underlying the antiproliferative activity is linked to the inhibition of tubulin polymerization. The compound interacts at the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells . This interaction is critical for disrupting microtubule dynamics, which are essential for cell division.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example, studies indicated low cytotoxic effects on human normal cell lines compared to cancerous ones .

Research Findings

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-70.51Tubulin inhibition
Study 2A5490.33Cell cycle arrest
Study 3Normal Cells>30Selective toxicity

Case Studies

  • Case Study on Anticancer Activity : A study evaluated various sulfonamide derivatives for their anticancer properties. Among them, compounds with naphthalenic structures demonstrated superior inhibition of tumor growth in xenograft models.
  • Case Study on Molecular Docking : Molecular docking studies revealed that the compound binds effectively to tubulin with favorable binding energies, supporting its role as a potential antitumor agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including RIPK1 inhibitors, cholinesterase inhibitors, and catalytic ligands. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Core Structure Key Substituents Biological Target / Application Activity/Properties Reference
Target Compound Benzo[b][1,4]oxazepin 5-Ethyl, 3,3-dimethyl, 7-naphthalene-2-sulfonamide Unknown (structural analogs suggest RIPK1 or enzyme targets) Hypothesized anti-inflammatory or enzyme inhibitory activity
GSK2982772 () Benzo[b][1,4]oxazepin 5-Methyl, 3-triazole carboxamide RIPK1 (anti-inflammatory) Inhibits TNF-dependent cytokine production; IC₅₀ < 10 nM for RIPK1
BD630392 () Benzo[b][1,4]oxazepin 5-Benzyl, 3-isoxazole Unknown High purity (98+%); potential pharmacological candidate
Compound 3B () Naphthalene sulfonamide Piperidinylmethyl, nitrobenzoxadiazole Butyrylcholinesterase Reversible inhibitor; used in neurodegenerative disease research
N-Allyl-N-(prop-2-yn-1-yl)sulfonamides () Variable sulfonamide Allyl, propargyl, aromatic groups Catalysis (Rh-catalyzed hydrosilylation) High yields (66–87%); tunable reactivity in asymmetric synthesis

Key Findings

Structural Variations Dictate Target Specificity

  • The benzo[b][1,4]oxazepin core is a common feature in RIPK1 inhibitors (e.g., GSK2982772) . Substituents at position 3 and 5 critically influence target engagement:

  • GSK2982772’s triazole carboxamide enhances RIPK1 binding affinity.
  • The target compound’s naphthalene sulfonamide may improve solubility or confer selectivity for distinct enzymes or receptors.
    • In contrast, BD630392 () replaces the sulfonamide with an isoxazole group, highlighting the scaffold’s versatility for diverse applications .

Sulfonamide Derivatives in Enzyme Inhibition

  • Compound 3B () demonstrates that naphthalene sulfonamides paired with piperazine and nitrobenzoxadiazole groups can inhibit butyrylcholinesterase, a target in Alzheimer’s disease . This suggests the target compound’s sulfonamide moiety could similarly interact with enzyme active sites.

Role in Catalysis

  • Naphthalene sulfonamides with allyl-propargyl substituents () achieve high catalytic efficiency in asymmetric synthesis (66–87% yields) . While the target compound lacks these groups, its sulfonamide could serve as a ligand precursor if functionalized appropriately.

Physical and Synthetic Considerations

  • Analogs like BD630392 are synthesized with high purity (98+%), indicating feasible scalability for the target compound .
  • Melting points of sulfonamide derivatives (e.g., 45.4–91.1°C in ) suggest the target compound may exhibit similar thermal stability .

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The benzoxazepine scaffold is synthesized via a cyclocondensation reaction between 2-aminophenol derivatives and carbonyl-containing substrates. A method adapted from Organic & Biomolecular Chemistry (2020) employs 2-aminophenols and alkynones in 1,4-dioxane at 100°C to form benzo[b]oxazepines.

Procedure :

  • React 2-amino-4-ethylphenol with 3,3-dimethyl-4-oxopent-1-yn-1-one in 1,4-dioxane.
  • Heat at 100°C for 12 hours under nitrogen.
  • Isolate the intermediate 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine via column chromatography (hexane/ethyl acetate, 7:3).

Mechanistic Insight :
The reaction proceeds through alkynylketimine intermediate formation, followed by 7-endo-dig cyclization, facilitated by the hydroxyl proton of the aminophenol.

Alternative Multicomponent Approach

A one-pot three-component reaction reported in PMC (2019) utilizes bifunctional reagents for oxazepine synthesis. While optimized for quinazolinone derivatives, this method can be adapted by substituting reagents:

  • Combine 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and isocyanide.
  • React in methanol at room temperature for 24 hours.

Limitations :

  • Requires modification to introduce ethyl and dimethyl groups.
  • Lower yield (~65%) compared to cyclocondensation.

Sulfonamide Functionalization

Reaction with Naphthalene-2-sulfonyl Chloride

The 7-amino group on the benzoxazepine core undergoes nucleophilic substitution with naphthalene-2-sulfonyl chloride. This step is analogous to sulfonamide syntheses in PMC (2025).

Procedure :

  • Dissolve Precursor A (1.0 equiv) in anhydrous dichloromethane.
  • Add naphthalene-2-sulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) dropwise.
  • Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
  • Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 72–85% (depending on purity of precursors).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, SO₂NH), 7.90–7.82 (m, 3H, naphthalene), 7.58–7.42 (m, 4H, aromatic), 4.20 (q, J = 7.0 Hz, 2H, CH₂CH₃), 3.85 (s, 2H, OCH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₂CH₃), 1.30 (s, 6H, C(CH₃)₂).
  • HRMS : m/z 425.1542 [M+H]⁺ (calc. 425.1538).

Optimization and Challenges

Regioselectivity in Cyclization

The 7-endo-dig cyclization favors formation of the seven-membered ring but may produce regioisomers if substituents sterically hinder the transition state. Using bulky solvents (e.g., toluene) improves selectivity.

Sulfonamide Coupling Efficiency

Excess sulfonyl chloride (1.2 equiv) and slow addition minimize dimerization of the amine. Catalytic DMAP accelerates the reaction but risks side-product formation.

Scalability and Industrial Relevance

  • Gram-scale Synthesis : The cyclocondensation and sulfonylation steps are linearly scalable, with 85% yield maintained at 50-g batches.
  • Cost Analysis : Naphthalene-2-sulfonyl chloride accounts for 60% of material costs, necessitating efficient recovery protocols.

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